Cas no 99092-88-3 (Boc-d-gln(xan)-oh)

Boc-d-gln(xan)-oh 化学的及び物理的性質
名前と識別子
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- D-Glutamine,N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-
- Boc-D-Gln(Xan)-OH
- AmbotzBAA1180
- MFCD00151873
- n-alfa-boc-n--xanthyl-d-glutamine
- (R)-5-(9H-xanthen-9-ylamino)-2-(tert-butoxycarbonylamino)-5-oxopentanoic acid
- AKOS016843107
- AS-49111
- N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-D-glutamine
- FD21538
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid
- CS-0208788
- N2-[(1,1-Dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-D-glutamine
- 99092-88-3
- N-alpha-t-Butyloxycarbonyl-N-gamma-xantyl-D-glutamine (Boc-D-Gln(Xan)-OH)
- DTXSID60654149
- Boc-d-gln(xan)-oh
-
- MDL: MFCD00151873
- インチ: InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m1/s1
- InChIKey: HOIIDGIJEPOSLL-MRXNPFEDSA-N
- ほほえんだ: CC(C)(OC(N[C@@H](C(O)=O)CCC(NC1C2=CC=CC=C2OC3=CC=CC=C31)=O)=O)C
計算された属性
- せいみつぶんしりょう: 426.17900
- どういたいしつりょう: 426.17908655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 10
- 複雑さ: 639
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 1.30
- PSA: 113.96000
- LogP: 4.53780
Boc-d-gln(xan)-oh 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B601290-250mg |
Boc-d-gln(xan)-oh |
99092-88-3 | 250mg |
$ 121.00 | 2023-04-18 | ||
TRC | B601290-1g |
Boc-d-gln(xan)-oh |
99092-88-3 | 1g |
$ 259.00 | 2023-04-18 | ||
TRC | B601290-500mg |
Boc-d-gln(xan)-oh |
99092-88-3 | 500mg |
$ 184.00 | 2023-04-18 | ||
Chemenu | CM303525-25g |
Boc-D-Gln(Xan)-OH |
99092-88-3 | 97% | 25g |
$*** | 2023-05-29 | |
abcr | AB155663-1 g |
N-alpha-t-Butyloxycarbonyl-N-gamma-xantyl-D-glutamine; . |
99092-88-3 | 1g |
€136.50 | 2022-06-11 | ||
abcr | AB155663-25 g |
N-alpha-t-Butyloxycarbonyl-N-gamma-xantyl-D-glutamine; . |
99092-88-3 | 25g |
€1,233.60 | 2022-06-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-293734-5g |
Boc-D-Gln(Xan)-OH, |
99092-88-3 | 5g |
¥3911.00 | 2023-09-05 | ||
1PlusChem | 1P00IKOV-1g |
D-Glutamine,N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl- |
99092-88-3 | ≥ 98% (HPLC) | 1g |
$116.00 | 2024-04-19 | |
Ambeed | A503843-25g |
Boc-D-Gln(Xan)-OH |
99092-88-3 | 98% | 25g |
$782.0 | 2024-04-16 | |
A2B Chem LLC | AI65823-5g |
Boc-d-gln(xan)-oh |
99092-88-3 | 95% | 5g |
$209.00 | 2024-07-18 |
Boc-d-gln(xan)-oh 関連文献
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
Boc-d-gln(xan)-ohに関する追加情報
Introduction to Boc-d-gln(xan)-oh and Its Significance in Modern Chemical Biology
The compound with the CAS number 99092-88-3 is a specialized chemical entity that has garnered significant attention in the field of chemical biology and pharmaceutical research. The product name, Boc-d-gln(xan)-oh, refers to a protected form of d-glutamic acid derivative, which plays a crucial role in the synthesis of various bioactive molecules. This introduction aims to provide a comprehensive overview of this compound, its applications, and its relevance in contemporary research.
In recent years, the demand for high-quality intermediates in drug development has surged, driven by advancements in synthetic chemistry and an increased understanding of biological pathways. Boc-d-gln(xan)-oh stands out as a versatile building block due to its unique structural features and reactivity. The Boc (tert-butoxycarbonyl) group provides stability during synthetic processes, while the d-glutamic acid backbone offers a scaffold for further functionalization. This makes it an invaluable asset in the creation of complex peptides and peptidomimetics.
The significance of Boc-d-gln(xan)-oh is further underscored by its applications in the synthesis of enzyme inhibitors and receptor ligands. These molecules are critical in targeting various therapeutic areas, including oncology, neurology, and immunology. For instance, recent studies have demonstrated its utility in developing novel inhibitors for glutamate receptors, which are implicated in neurological disorders such as epilepsy and Alzheimer's disease. The ability to fine-tune the structure of these inhibitors using Boc-d-gln(xan)-oh has opened new avenues for therapeutic intervention.
Moreover, the compound's role in peptide synthesis extends beyond mere structural modification. It serves as a key intermediate in the production of macrocyclic peptides, which have shown promise in drug discovery due to their enhanced stability and bioavailability. The incorporation of Boc-d-gln(xan)-oh into these peptides allows researchers to manipulate their binding properties, leading to more effective targeting of disease-causing proteins. This has been particularly relevant in the development of targeted cancer therapies, where precise molecular interactions are essential.
The chemical properties of Boc-d-gln(xan)-oh also make it a valuable tool for studying protein-protein interactions. By using this derivative as a probe, researchers can gain insights into the mechanisms underlying various biological processes. For example, its application in fluorescence-based assays has enabled the identification of novel binding partners for target proteins. This information is crucial for designing drugs that can modulate these interactions effectively.
In addition to its biochemical applications, Boc-d-gln(xan)-oh has found utility in material science. Its ability to form stable complexes with other molecules has been exploited in the development of smart materials that can respond to specific environmental cues. These materials have potential applications in drug delivery systems, where they can release therapeutic agents in response to physiological triggers. Such innovations highlight the broad versatility of this compound across multiple scientific disciplines.
The synthesis of Boc-d-gln(xan)-oh itself is a testament to the progress made in synthetic organic chemistry. Advanced techniques such as solid-phase peptide synthesis (SPPS) have made it possible to produce this compound with high purity and yield. These advancements not only facilitate its use in research but also make it more accessible for industrial applications. As a result, more laboratories are incorporating Boc-d-gln(xan)-oh into their synthetic pipelines, further driving innovation in chemical biology.
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